molecular formula C4H4Cl2N2O2S2 B6152246 2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide CAS No. 2172554-04-8

2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide

Cat. No.: B6152246
CAS No.: 2172554-04-8
M. Wt: 247.1 g/mol
InChI Key: ZVGZVNRHYLIVDK-UHFFFAOYSA-N
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Description

2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide typically involves the chlorination of thiazole derivatives. One common method includes the reaction of 2-aminothiazole with chloromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or distillation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of thiazole derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in the development of new drugs, particularly as enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide involves its interaction with biological molecules. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-sulfonamide
  • 4-chloro-2-(chloromethyl)quinazoline
  • 2-oxo-4-chloromethyl-1,3,2-dioxaphosphorinane

Uniqueness

2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry. Additionally, its potential antimicrobial properties make it a valuable compound for medicinal research.

Properties

CAS No.

2172554-04-8

Molecular Formula

C4H4Cl2N2O2S2

Molecular Weight

247.1 g/mol

IUPAC Name

2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide

InChI

InChI=1S/C4H4Cl2N2O2S2/c5-1-2-3(12(7,9)10)11-4(6)8-2/h1H2,(H2,7,9,10)

InChI Key

ZVGZVNRHYLIVDK-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(SC(=N1)Cl)S(=O)(=O)N)Cl

Purity

95

Origin of Product

United States

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